molecular formula C15H24N2O4S B5357377 1-butylsulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide

1-butylsulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B5357377
M. Wt: 328.4 g/mol
InChI Key: AGWOMTMTUDSJSD-UHFFFAOYSA-N
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Description

1-butylsulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound, in particular, has a unique structure that combines a furan ring with a piperidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butylsulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions . The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions are optimized to achieve good yields of the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of microwave reactors to facilitate the synthesis under mild conditions. This method is advantageous as it allows for the efficient production of the compound with high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-butylsulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The furan ring is particularly reactive and can participate in a range of reactions due to its electron-rich nature .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . These reagents facilitate the photodegradation of the compound, leading to the formation of various degradation products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions.

Scientific Research Applications

1-butylsulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential antibacterial and antifungal activities . The compound’s unique structure makes it a valuable candidate for the development of new drugs to combat microbial resistance.

In addition to its medicinal applications, the compound is also used in organic chemistry research. Its reactivity and ability to undergo various chemical reactions make it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies .

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with molecular targets in microbial cells. The compound’s furan ring is known to interact with bacterial enzymes, inhibiting their activity and leading to the death of the bacterial cells . The exact molecular pathways involved in this process are still under investigation, but it is believed that the compound disrupts essential cellular processes in the bacteria.

Comparison with Similar Compounds

1-butylsulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide can be compared to other furan carboxamides such as fenfuram, furcarbanil, and methfuroxam . These compounds share a similar furan ring structure but differ in their specific functional groups and overall molecular architecture. The unique combination of the furan and piperidine rings in this compound sets it apart from these other compounds, providing it with distinct chemical and biological properties.

Conclusion

This compound is a compound with significant potential in medicinal and organic chemistry. Its unique structure and reactivity make it a valuable subject for scientific research, with applications ranging from drug development to the study of chemical reactions. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential.

Properties

IUPAC Name

1-butylsulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-2-3-11-22(19,20)17-8-6-13(7-9-17)15(18)16-12-14-5-4-10-21-14/h4-5,10,13H,2-3,6-9,11-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWOMTMTUDSJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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